molecular formula C6H14N2O2S B594904 N,N-Dimethylpyrrolidine-3-sulfonamide CAS No. 1206969-17-6

N,N-Dimethylpyrrolidine-3-sulfonamide

Cat. No.: B594904
CAS No.: 1206969-17-6
M. Wt: 178.25
InChI Key: YQDAMPMHGDNPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpyrrolidine-3-sulfonamide (CAS 1206969-17-6) is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 . It belongs to the important class of sulfonamide compounds, which are well-established in scientific research for their diverse pharmacological activities . Sulfonamides, in a broad research context, are known to exhibit a range of biological activities, including acting as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthase . The core sulfonamide functional group is a common feature in compounds being investigated for various applications, such as antibacterial agents, enzyme inhibitors, and anticancer agents . Furthermore, sulfonamide derivatives can serve as key ligands in the synthesis of metallodrugs, where coordination to metal ions like Ruthenium(III) can significantly enhance their biological properties . The pyrrolidine scaffold incorporated in this molecule is also a privileged structure in medicinal chemistry. Researchers may find value in this compound as a building block for developing new chemical entities or as a standard in analytical studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(2)11(9,10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDAMPMHGDNPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286800
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-17-6
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for N,n Dimethylpyrrolidine 3 Sulfonamide

Retrosynthetic Analysis and Design of Synthetic Routes

A logical retrosynthetic analysis of N,N-Dimethylpyrrolidine-3-sulfonamide (I) guides the design of its synthetic pathways. The primary disconnection is at the sulfonamide nitrogen-sulfur bond, leading to two key fragments: a pyrrolidine-3-sulfonyl precursor (II) and dimethylamine (B145610) (III). The pyrrolidine-3-sulfonyl precursor can be further simplified to a more accessible starting material, such as 3-hydroxypyrrolidine (IV). This analysis suggests a forward synthesis commencing with the functionalization of the pyrrolidine (B122466) ring at the 3-position to introduce the sulfonyl group, followed by the formation of the N,N-dimethylsulfonamide.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis schemeImage depicting the retrosynthetic disconnection of this compound back to 3-hydroxypyrrolidine and dimethylamine.

This retrosynthetic blueprint allows for the exploration of various synthetic strategies, including the sequential introduction of the required functional groups onto a pre-existing pyrrolidine core.

Exploration of Key Precursors and Starting Materials

The synthesis of this compound relies on the availability of suitable precursors. The most common and versatile starting material for the pyrrolidine core is 3-hydroxypyrrolidine . This commercially available compound provides a convenient handle for the introduction of the sulfonyl group. For the sulfonyl moiety, a common precursor is sulfonyl chloride or a derivative thereof. Finally, dimethylamine serves as the source for the N,N-dimethyl substituent.

For the synthesis of chiral derivatives, optically active precursors are essential. (R)- and (S)-3-hydroxypyrrolidine are key chiral building blocks that can be prepared through various methods, including the chemical modification of naturally occurring chiral molecules like malic acid or through biocatalytic hydroxylation. google.com For instance, (S)-3-hydroxypyrrolidine can be prepared from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and deprotection. google.com

Synthetic Strategies for Pyrrolidine Core Functionalization

The central challenge in the synthesis of this compound lies in the effective functionalization of the pyrrolidine ring to incorporate the sulfonamide group.

Introduction of the Sulfonamide Moiety

A primary strategy for introducing the sulfonamide group involves a two-step process starting from 3-hydroxypyrrolidine.

Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group of 3-hydroxypyrrolidine is first converted into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534).

Nucleophilic Substitution with a Sulfonamide Synthon: The resulting sulfonate ester can then undergo nucleophilic substitution with a suitable sulfonamide precursor.

Alternatively, a more direct approach involves the synthesis of pyrrolidine-3-sulfonyl chloride . This key intermediate can be prepared and subsequently reacted with dimethylamine. The synthesis of sulfonyl chlorides can often be achieved by reacting the corresponding sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. researchgate.netchemicalbook.com

The reaction of a sulfonyl chloride with a primary or secondary amine is a well-established method for forming sulfonamides. rsc.orgresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Formation of the N,N-Dimethyl Substituent

The final step in the synthesis is the formation of the N,N-dimethylsulfonamide. This is achieved by reacting the pyrrolidine-3-sulfonyl chloride intermediate with dimethylamine. The reaction is a nucleophilic attack of the dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired N,N-dimethylsulfonamide.

Alternatively, if pyrrolidine-3-sulfonamide (B1439569) (the primary sulfonamide) is synthesized first, the N,N-dimethyl group can be introduced through N-alkylation. Various methods exist for the N-methylation of primary sulfonamides. dnu.dp.uaambeed.com These methods often employ a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Catalytic methods using ruthenium or iridium complexes with a methyl source like methanol (B129727) have also been developed for the N-methylation of amines and sulfonamides. acs.orgrsc.org

Mechanistic Investigations of Formation Reactions

The formation of this compound involves two key chemical reactions with well-studied mechanisms.

Mechanism of Sulfonamide Formation: The reaction between a sulfonyl chloride and an amine to form a sulfonamide is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. rsc.orgnih.gov The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion to yield the protonated sulfonamide. A base is typically added to deprotonate the sulfonamide and neutralize the generated HCl.

Scheme 2: Proposed Mechanism for Sulfonamide Formation

Mechanism of sulfonamide formationImage illustrating the nucleophilic attack of an amine on a sulfonyl chloride, leading to a tetrahedral intermediate and subsequent formation of the sulfonamide.

Mechanism of N-Alkylation of Sulfonamides: The N-alkylation of a primary sulfonamide with an alkyl halide typically follows an SN2 mechanism. researchgate.net The sulfonamide anion, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. For the formation of the N,N-dimethyl derivative from the primary sulfonamide, this process would occur twice. Catalytic N-alkylation with alcohols, on the other hand, can proceed through different pathways, including a borrowing hydrogen or hydrogen autotransfer mechanism, often involving the formation of a metal-hydride intermediate and an aldehyde or imine in situ. acs.orgrsc.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound, while not extensively detailed in dedicated process chemistry literature, can be optimized by applying established principles for sulfonamide formation. The primary synthetic route typically involves the reaction of a suitable pyrrolidine precursor with a sulfonylating agent and dimethylamine. Key to maximizing yield and purity is the careful control of several reaction parameters, including the choice of solvent, base, temperature, and the stoichiometry of the reagents.

Research into the synthesis of related pyrrolidine sulfonamides and other heterocyclic sulfonamides provides a framework for optimization. nih.gov The formation of the sulfonamide bond is the critical step. This is generally achieved by reacting a sulfonyl chloride intermediate with dimethylamine. The efficiency of this step is highly dependent on the reaction conditions used to manage the hydrogen chloride (HCl) byproduct and to ensure the complete reaction of the starting materials.

Key optimization parameters include:

Solvent Selection: The choice of solvent can influence reactant solubility, reaction rate, and the ease of product isolation. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed to avoid reaction with the sulfonyl chloride intermediate.

Base Selection: An acid scavenger is crucial to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used. The choice and amount of base can prevent the formation of amine hydrochlorides, which might otherwise precipitate and hinder the reaction. An excess of the reactant amine (dimethylamine) can also serve as the base.

Temperature Control: Sulfonylation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) during the addition of reagents is critical to prevent side reactions and decomposition of the starting materials or product.

Reagent Stoichiometry and Addition Order: Using a slight excess of the amine component (dimethylamine) can drive the reaction to completion. The order of addition, typically adding the sulfonyl chloride slowly to a solution of the amine and base, is important for controlling the reaction exotherm and minimizing impurity formation.

The following table presents representative data for the optimization of a generic sulfonylation reaction of a cyclic amine, illustrating the impact of different solvents and bases on the chemical yield. While this data is illustrative for a model system, the principles are directly applicable to the synthesis of this compound.

Table 1: Influence of Solvent and Base on a Representative Sulfonylation Reaction Yield This table is a generalized representation based on common organic synthesis principles for illustrative purposes.

Entry Solvent Base (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1 Dichloromethane (DCM) Triethylamine (1.5) 0 to 25 4 85
2 Tetrahydrofuran (THF) Triethylamine (1.5) 0 to 25 4 82
3 Acetonitrile Triethylamine (1.5) 0 to 25 4 78
4 Dichloromethane (DCM) Pyridine (1.5) 0 to 25 6 75
5 Dichloromethane (DCM) DIPEA (1.5) 0 to 25 4 88

As suggested by the data, the combination of an appropriate aprotic solvent like DCM and a hindered base such as DIPEA often provides higher yields by effectively scavenging acid while minimizing potential side reactions. Further optimization would involve fine-tuning the temperature profile and reaction concentration to maximize throughput and purity.

Considerations for Scale-Up in Chemical Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally responsible. researchgate.net

Key considerations for scale-up include:

Process Safety and Thermal Management: The reaction to form the sulfonyl chloride precursor and the subsequent amination are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, a thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the reaction exotherm and to design an adequate cooling strategy to prevent thermal runaway. Slow, controlled addition of reagents is a critical control measure.

Reagent and Solvent Selection: On a large scale, the cost, availability, toxicity, and environmental impact of all materials are magnified.

Solvents: While solvents like DCM are effective in the lab, their environmental and health concerns may necessitate evaluation of more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The chosen solvent must also be suitable for large-scale workup and product isolation procedures.

Reagents: The cost of reagents, such as the sulfonylating agent and the base, becomes a significant factor. Inexpensive bases like sodium carbonate or potassium carbonate might be considered if reaction kinetics and solubility permit, replacing more expensive organic bases like DIPEA.

Work-Up and Product Isolation: Laboratory-scale purification methods like column chromatography are generally not feasible for large-scale production. The process must be designed to yield a product that can be isolated and purified by crystallization or distillation. This requires careful selection of the final solvent system to ensure high recovery of the product in the desired purity. Liquid-liquid extractions must be optimized to minimize solvent volumes and prevent the formation of problematic emulsions.

Regulatory Compliance and Quality Control: For any chemical intermediate, particularly those intended for further use in regulated industries, the manufacturing process must be robust and reproducible. fluorochem.co.uk This involves establishing strict in-process controls (IPCs) and final product specifications. Analytical methods used to monitor the reaction and test the final product must be validated to ensure they are accurate and reliable.

Advanced Spectroscopic and Crystallographic Characterization of N,n Dimethylpyrrolidine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule in solution. For N,N-Dimethylpyrrolidine-3-sulfonamide, ¹H and ¹³C NMR would provide definitive information about its molecular framework.

Although specific experimental NMR data for this compound are not publicly available, a hypothetical analysis based on its structure can be outlined. In a ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrrolidine (B122466) ring and the N,N-dimethyl groups. The chemical shifts and coupling patterns of the pyrrolidine protons would be complex due to their diastereotopic nature. The two methyl groups attached to the sulfonamide nitrogen would likely appear as a single peak, though they could show distinct signals if rotation around the S-N bond is restricted.

Similarly, a ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aliphatic carbons of the pyrrolidine ring and the N-methyl groups. The carbon atom attached to the sulfonamide group would be significantly deshielded.

Table 1: Predicted NMR Data for this compound

Technique Predicted Chemical Shifts (ppm) and Multiplicity
¹H NMRProtons on the pyrrolidine ring, N-methyl protons
¹³C NMRCarbons of the pyrrolidine ring, N-methyl carbons

Note: This table is predictive as experimental data is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the sulfonamide and pyrrolidine moieties. The most prominent bands would arise from the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group. Additionally, C-N stretching vibrations from the pyrrolidine ring and the N,N-dimethylamino group, as well as various C-H stretching and bending vibrations, would be present.

While specific experimental spectra for this compound are not found in the reviewed literature, a general range for these vibrations can be predicted based on data for similar sulfonamide compounds.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretch1350-1300
Sulfonamide (SO₂)Symmetric Stretch1160-1120
C-N (Pyrrolidine)Stretch1250-1020
C-H (Aliphatic)Stretch3000-2850

Note: This table is predictive as experimental data is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₆H₁₄N₂O₂S), the calculated exact mass is 178.0776. An HRMS analysis would be expected to yield a measured m/z value very close to this theoretical mass, confirming the compound's elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds, which would result in characteristic fragment ions.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₆H₁₅N₂O₂S⁺179.0854
[M+Na]⁺C₆H₁₄N₂O₂SNa⁺201.0673

Note: This table is predictive as experimental data is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The presence of chromophores, or light-absorbing groups, is necessary for a compound to be UV-Vis active.

This compound lacks extensive conjugated systems or strong chromophores. The pyrrolidine ring is saturated, and the sulfonamide group itself does not absorb strongly in the typical UV-Vis range (200-800 nm). Therefore, it is predicted that this compound would exhibit only weak absorption at shorter wavelengths, likely below 220 nm, corresponding to n→σ* transitions.

Due to the predicted low absorbance, detailed chromophoric analysis using UV-Vis spectroscopy would be of limited utility for this particular compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the conformation of the pyrrolidine ring and the geometry around the sulfur atom of the sulfonamide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice. As of the latest review of published literature, a crystal structure for this compound has not been reported.

Computational and Theoretical Investigations of N,n Dimethylpyrrolidine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a deep understanding of the stability, reactivity, and electronic characteristics of N,N-Dimethylpyrrolidine-3-sulfonamide.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized ground state geometry. From this, key electronic properties would be calculated.

A hypothetical data table for such calculated properties is presented below:

ParameterHypothetical ValueDescription
Total EnergyE (Hartree)The total electronic energy of the optimized molecule.
Dipole Momentµ (Debye)A measure of the molecule's overall polarity.
Polarizabilityα (a.u.)The tendency of the electron cloud to be distorted by an external electric field.
Hardness (η)η (eV)A measure of the molecule's resistance to charge transfer.
Softness (S)S (eV⁻¹)The reciprocal of hardness, indicating greater reactivity.
Electronegativity (χ)χ (eV)The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω)ω (eV)A measure of the molecule's ability to act as an electrophile.

These parameters would provide a quantitative basis for predicting the reactivity and kinetic stability of the molecule.

Conformational Analysis and Energy Landscape Mapping

The pyrrolidine (B122466) ring in this compound is not planar and can adopt various conformations (e.g., envelope, twist). A systematic conformational search and the subsequent mapping of the potential energy surface would be crucial to identify the most stable conformers. This analysis would reveal the relative energies of different spatial arrangements of the atoms and the energy barriers for interconversion between them. The results would be critical for understanding how the molecule's shape influences its interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity.

A hypothetical FMO analysis for this compound would yield the following data:

ParameterHypothetical Value (eV)Implication for Reactivity
HOMO EnergyE_HOMOIndicates the ability to donate electrons (nucleophilicity). A higher energy suggests greater reactivity.
LUMO EnergyE_LUMOIndicates the ability to accept electrons (electrophilicity). A lower energy suggests greater reactivity.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOA smaller gap suggests higher reactivity and lower kinetic stability.

The visualization of HOMO and LUMO isosurfaces would pinpoint the regions of the molecule most likely to participate in chemical reactions. For instance, the HOMO is often localized on the nitrogen or sulfur atoms, while the LUMO might be distributed over the sulfonamide group.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. The MEP surface would be color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the sulfonamide group would be expected to be regions of high negative potential, while the hydrogen atoms on the pyrrolidine ring and the methyl groups would likely exhibit positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Properties

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time, particularly in a solution. By simulating the interactions of the molecule with solvent molecules (e.g., water, DMSO), MD simulations can provide information on:

Solvation Effects: How the solvent influences the conformation and properties of the molecule.

Translational and Rotational Diffusion: How the molecule moves and tumbles in solution.

Intramolecular Dynamics: The flexibility of the pyrrolidine ring and the rotation of the dimethylamino and sulfonyl groups.

Radial Distribution Functions: To understand the structuring of solvent molecules around specific atoms of the solute.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be invaluable for the characterization of a compound. For this compound, the following could be calculated:

¹H and ¹³C NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, can aid in the structural elucidation of the molecule.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and chromophores.

A hypothetical data table for predicted vs. experimental spectroscopic data would be a powerful tool for validation:

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)......
¹³C NMR (δ, ppm)......
IR (ν, cm⁻¹)......

Molecular Docking and Binding Mode Analysis (focused on interaction principles, not biological outcomes)

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these simulations would aim to elucidate the non-covalent interactions that govern its binding within a protein's active site. The primary interaction types expected for this compound are hydrogen bonds and hydrophobic interactions.

The Role of the Sulfonamide Moiety:

The sulfonamide group is a key pharmacophore known for its ability to form critical hydrogen bonds with protein residues. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom, depending on its substitution pattern and the local environment, can sometimes participate as a hydrogen bond donor. In this compound, the nitrogen is fully substituted, precluding it from acting as a hydrogen bond donor. However, the two sulfonyl oxygens are potent hydrogen bond acceptors.

Studies on other sulfonamide-containing molecules have consistently highlighted the importance of this group in anchoring the ligand to the protein's active site through hydrogen bonding with backbone or side-chain residues of amino acids such as arginine, lysine, and histidine. nih.govnih.govnih.gov

The Contribution of the Pyrrolidine Ring:

The N,N-Dimethyl Group:

The two methyl groups attached to the sulfonamide nitrogen contribute to the hydrophobic character of that region of the molecule. These groups can engage in favorable hydrophobic interactions with corresponding nonpolar patches in the protein's binding site, further stabilizing the complex.

Interactive Data Table: Predicted Interaction Profile of this compound

The following table summarizes the likely interaction principles and participating functional groups of this compound based on the analysis of structurally similar compounds.

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
Sulfonyl Group (-SO₂-) Hydrogen Bond AcceptorArginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine
Pyrrolidine Ring Hydrophobic/van der WaalsLeucine, Isoleucine, Valine, Alanine, Proline, Phenylalanine, Tryptophan
N,N-Dimethyl Group Hydrophobic/van der WaalsLeucine, Isoleucine, Valine, Alanine

Detailed Research Findings from Analogous Compounds:

Molecular docking studies on a series of novel sulphonamide pyrrolidine carboxamide derivatives have provided insights into their binding modes. For instance, in a study targeting Plasmodium falciparum N-myristoyltransferase, the sulfonamide group of the inhibitors was found to form key interactions within the active site. nih.govnih.gov Similarly, research on pyrrolidine-benzenesulfonamides as carbonic anhydrase inhibitors demonstrated the critical role of the sulfonamide moiety in coordinating with the zinc ion in the active site and forming hydrogen bonds with surrounding amino acid residues. tandfonline.com

Another study on fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines, which included a pyrrolidine moiety, showed that this group occupied a hydrophobic pocket, forming interactions with residues such as Leu694 and Leu820. researchgate.net These findings underscore the general principle that the pyrrolidine ring contributes to binding primarily through hydrophobic interactions.

The table below presents a summary of interaction data observed for structurally related pyrrolidine sulfonamide derivatives from various studies. This data can be used to infer the potential binding characteristics of this compound.

Interactive Data Table: Summary of Molecular Docking Interactions for Analogous Pyrrolidine Sulfonamides

Compound ClassProtein TargetKey Interacting ResiduesInteraction Type
Sulphonamide Pyrolidine CarboxamidesP. falciparum N-myristoyltransferaseNot explicitly detailedHydrogen Bonding, Hydrophobic
Pyrrolidine-BenzenesulfonamidesCarbonic Anhydrase I/IIHis94, His96, His119, Thr199, Thr200Hydrogen Bonding, Metal Coordination
Fused 1H-Pyrroles with PyrrolidineEGFR/CDK2Leu694, Leu820, Val702Hydrophobic

Chemical Transformations and Derivatization Studies of N,n Dimethylpyrrolidine 3 Sulfonamide

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated nitrogen heterocycle that can undergo several transformations. The nitrogen atom's basicity and nucleophilicity are key to its reactivity.

N-Alkylation and N-Arylation: The nitrogen atom of the pyrrolidine ring is nucleophilic and can be alkylated or arylated. For related N-aryl-substituted pyrrolidines, synthesis has been achieved through the reductive amination of diketones with anilines, catalyzed by iridium complexes. nih.gov This suggests that the pyrrolidine nitrogen in N,N-Dimethylpyrrolidine-3-sulfonamide could potentially react with electrophiles like alkyl halides or be incorporated into more complex structures via catalytic C-N bond-forming reactions.

Ring Functionalization: The carbon backbone of the pyrrolidine ring can also be functionalized. For example, catalyst-tuned hydroalkylation reactions of 3-pyrrolines, using either cobalt or nickel catalysts, allow for selective alkylation at the C2 or C3 positions, respectively. organic-chemistry.org While this compound is saturated, these studies highlight the potential for introducing substituents onto the pyrrolidine ring scaffold, should unsaturation be introduced or C-H activation pathways be employed. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a known method to form pyrrolidines, indicating the possibility of activating C-H bonds within the ring for further functionalization. organic-chemistry.org

Modifications and Functionalization of the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is generally stable, but it can be modified under specific conditions to yield other functional groups.

N-Dealkylation: The N-alkyl groups of a sulfonamide can be removed. For instance, Shono oxidation, an anodic electrochemical process, can lead to the α-methoxylation of N,N-dialkylated benzenesulfonamides, which can subsequently be hydrolyzed to yield mono-dealkylated or fully dealkylated sulfonamides. mdpi.com This indicates a potential pathway to convert this compound into its N-methyl or primary sulfonamide analogs.

Hydrolysis: While generally robust, the sulfonamide bond can be cleaved under vigorous hydrolytic conditions. Alkaline hydrolysis of amides, which involves heating with a strong base like sodium hydroxide, breaks the bond between the carbonyl carbon and the nitrogen. chemguide.co.ukyoutube.comlibretexts.org Although sulfonamides are more resistant to hydrolysis than carboxamides, sufficiently harsh conditions could potentially cleave the S-N bond in this compound to yield pyrrolidine and a sulfonic acid derivative.

Conversion to Other Functional Groups: Recent methodologies have focused on using the sulfonamide group as a synthetic handle. This allows for its conversion into other functionalities, which can be particularly useful in late-stage functionalization of complex molecules.

Synthesis of Novel Derivatives with Varied Substituents

The synthesis of novel derivatives can be achieved by modifying either the pyrrolidine ring or the sulfonamide group. Research on analogous compounds provides insight into potential synthetic strategies.

Substitution on the Pyrrolidine Ring: Chiral pyrrolidine derivatives have been synthesized with high diastereoselectivity using chiral sulfonamides as nitrogen nucleophiles in reactions with Michael acceptors. researchgate.net This approach allows for the introduction of various substituents at the 3 and 4 positions of the pyrrolidine ring.

Modification of the Sulfonamide Nitrogen: The primary method for creating sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk While this compound is already N,N-disubstituted, related primary or secondary pyrrolidine sulfonamides could be reacted with a variety of amines to generate a library of derivatives with diverse N-substituents. For example, N-alkylation of primary sulfonamides can be achieved using alcohols as alkylating agents in the presence of a manganese catalyst. organic-chemistry.orgacs.org

Table 1: Examples of N-Alkylation of Sulfonamides with Alcohols
SulfonamideAlcoholCatalystYield (%)Reference
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincer complex98 acs.org
Thiophene-2-sulfonamideBenzyl alcoholMn(I) PNP pincer complex73 acs.org
MethanesulfonamideBenzyl alcoholMn(I) PNP pincer complex91 acs.org
p-Toluenesulfonamide1-ButanolMn(I) PNP pincer complex86 acs.org

Exploration of Catalytic Reactions and New Synthetic Pathways

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity.

Catalytic N-Alkylation: The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a green method for N-alkylation. dnu.dp.ua This process, often catalyzed by ruthenium or manganese complexes, uses alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.orgacs.org Such methods could be applied to precursors of this compound to introduce various alkyl groups.

Synergistic Catalysis: More advanced strategies involve the combination of multiple catalytic cycles. For instance, a synergistic photoredox and copper catalysis system has been developed for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This highlights the potential for developing novel, direct routes to complex pyrrolidine sulfonamide derivatives.

Continuous Flow Synthesis: The development of continuous flow protocols allows for the rapid and scalable synthesis of chiral pyrrolidine derivatives. For example, a two-step continuous flow process has been used to generate α-chiral pyrrolidines in good yields. researchgate.net Applying such technologies could enable the efficient production of this compound and its derivatives.

Table 2: Catalytic Systems for Pyrrolidine and Sulfonamide Synthesis
Reaction TypeCatalyst SystemKey FeaturesReference
Reductive AminationIridium ComplexSynthesis of N-aryl-pyrrolidines from diketones. nih.gov
N-AlkylationMn(I) PNP Pincer Complex"Borrowing Hydrogen" strategy using alcohols. acs.org
AminosulfonylationPhotoredox/CopperDirect synthesis from aryl radicals and amines. acs.org
Intramolecular AminationCopper/Phosphoric AcidFormation of pyrrolidine ring via C-H amination. researchgate.net

Prospective Applications of N,n Dimethylpyrrolidine 3 Sulfonamide in Chemical Research and Design

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The structure of N,N-Dimethylpyrrolidine-3-sulfonamide makes it an attractive starting point or intermediate for the synthesis of more complex molecular targets. The pyrrolidine (B122466) ring system is a common core in many biologically significant molecules, and efficient methods for its synthesis and functionalization are well-documented. nih.govacs.org

The N,N-dimethylsulfonamide group attached to the pyrrolidine ring at the 3-position offers a stable and synthetically versatile handle. Sulfonamides are generally robust under a variety of reaction conditions, allowing for chemical modifications to be performed on other parts of the molecule without disturbing the sulfonamide group itself. nih.gov Conversely, the sulfonamide moiety can be a site for further chemical elaboration. For instance, synthetic strategies have been developed that allow for the transformation of a sulfonamide group into other functionalities, expanding the synthetic utility of the scaffold. nih.gov

The pyrrolidine core can be constructed using various modern synthetic methods, including microwave-assisted organic synthesis (MAOS), which enhances efficiency and aligns with green chemistry principles. nih.gov Once the this compound scaffold is in hand, it can serve as a key component in diversity-oriented synthesis, a strategy aimed at creating a wide range of different molecular structures to be screened for biological activity. nih.gov Researchers have demonstrated the use of similar pyrrolidone-based structures as building blocks for creating novel bio-based polyesters, highlighting the potential for this class of compounds in polymer synthesis. nih.gov The modular nature of sulfonamide synthesis, often involving the coupling of amines with sulfonyl chlorides, allows for the ready incorporation of the this compound core into larger, more complex structures. mdpi.com

Development of Chemical Probes for Investigating Biological Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling researchers to study its function in living systems. nih.gov The development of potent and selective probes is crucial for understanding complex biological pathways and for validating new drug targets, particularly those that have been historically difficult to study, like certain enzymes and transcription factors. nih.gov

The sulfonamide functional group is a key component in the design of various chemical probes. mdpi.com For example, compounds featuring a sulfonamide moiety have shown significant affinity and selectivity for bromodomains, a class of proteins involved in epigenetic regulation. mdpi.com In the development of inhibitors for BRD9, a member of the bromodomain family, the methyl sulfonamide group was found to be critical for achieving high potency and selectivity. mdpi.com Furthermore, sulfonamide-based structures have been successfully developed into fluorescent probes, which are invaluable tools for visualizing biological targets like the GPR120 receptor. nih.gov

Contribution to Ligand Design in Medicinal Chemistry Research (emphasizing structure-activity relationships and target interaction mechanisms)

In medicinal chemistry, the goal of ligand design is to create molecules that can bind to a biological target with high affinity and selectivity to elicit a desired therapeutic effect. Both pyrrolidine and sulfonamide motifs are considered privileged scaffolds in drug discovery due to their frequent appearance in successful drug molecules. nih.govajchem-b.comnih.gov

The combination of these two groups in this compound provides a promising starting point for designing new therapeutic agents. Research on related pyrrolidine sulfonamide structures has yielded potent inhibitors for various biological targets. For instance, a series of pyrrolidine sulfonamides were investigated as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for neurological disorders. nih.gov In this research, detailed structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrolidine ring and the aromatic groups attached to the sulfonamide were critical for achieving high potency. nih.gov

Similarly, sulfonamide derivatives of pyrrolidine have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. nih.gov One compound in this series demonstrated an IC50 value in the nanomolar range, showcasing the potential of this scaffold. nih.gov

The mechanism of action often involves the sulfonamide group forming key interactions within the active site of the target enzyme. Molecular docking studies have shown that the oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, anchoring the ligand in the binding pocket. nih.gov The pyrrolidine ring serves as a rigid scaffold that correctly orients the interacting groups and can be modified to improve properties like selectivity and pharmacokinetics. nih.gov The table below summarizes SAR findings from a study on GlyT1 inhibitors based on a pyrrolidine sulfonamide core, illustrating how molecular modifications impact biological activity. nih.gov

Compound Modification Effect on Activity/Properties Reference
Phenyl group at pyrrolidine position 3Provided better in vitro potency and efflux ratio profile. nih.gov
Meta-substitution on aryl groupLed to improved biological activity. nih.gov
Indanyl group as R² substituentShowed the best balance of potency and efflux ratio. nih.gov
Transformation of sulfonamide moietyResulted in inactive inhibitors. nih.gov

These examples underscore the potential of this compound as a core structure for the rational design of new ligands, where systematic modification can lead to the discovery of potent and selective therapeutic agents. nih.gov

Potential in Advanced Materials Science Applications (e.g., polymer chemistry, functional materials)

The unique structural characteristics of this compound also suggest its potential use in the field of materials science. The incorporation of specific organic molecules into larger polymeric structures can imbue the resulting material with novel functions.

A notable example is the development of pyrrolidine-based chiral porous polymers (Py-CPPs). rsc.org These materials are created by linking rigid, three-dimensional monomers containing a pyrrolidine unit. The resulting polymer possesses high stability and porosity, with the pyrrolidine units acting as uniformly distributed catalytic sites. These Py-CPPs have proven to be effective heterogeneous organocatalysts for chemical reactions conducted in water. rsc.org By functionalizing the nitrogen of the pyrrolidine ring in this compound with polymerizable groups, it could potentially be incorporated as a monomer into similar porous organic polymers, creating new functional materials for catalysis or separation applications.

Furthermore, research has shown that bis-pyrrolidone structures can be used as building blocks for the synthesis of bio-based oligoesters. nih.gov These structures can also act as additives to modify the properties of existing polymers, such as poly(lactic acid) (PLA), where their inclusion resulted in an eight-fold increase in the material's elongation at break. nih.gov This suggests that this compound or its derivatives could be explored as additives to enhance the mechanical or thermal properties of various polymers.

In a different domain of materials science, related sulfonamide compounds like N,N-Dimethyltrifluoromethanesulfonamide are utilized as highly flame-resistant and stable solvents in electrochemical devices, including batteries and capacitors. msesupplies.com While the application is different, it highlights the inherent stability that the N,N-dimethylsulfonamide functional group can impart to a molecule, a property that is highly desirable in the development of advanced and durable materials.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethylpyrrolidine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonamide formation and dimethylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for sulfonamide coupling due to their ability to stabilize intermediates .
  • Temperature control : Reactions are often conducted at reflux (80–120°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can isolate the product . Note : Commercial availability of intermediates may be limited (e.g., discontinued hydrochloride salt in ), necessitating in-house synthesis.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., dimethyl group placement on pyrrolidine) and sulfonamide linkage. For example, sulfonamide protons appear as singlets near δ 3.0–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C6_6H14_{14}N2_2O2_2S: calc. 177.0804, observed 177.0808) .
  • X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation from dichloromethane/hexane .

Q. How can solubility and stability issues be addressed during experimental design?

  • Solubility profiling : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). If solubility is low (<1 mg/mL), consider salt formation (e.g., hydrochloride) or co-solvents (5% DMSO in saline) .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity for 4 weeks). Instability in acidic conditions may require storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

  • Functional group modifications : Replace dimethyl groups with cyclopropyl or fluorinated analogs to assess steric/electronic effects on target binding .
  • Biological assays : Use high-throughput screening (HTS) against kinase panels or GPCRs to identify off-target interactions. For example, sulfonamides often inhibit carbonic anhydrase isoforms, requiring counter-screening .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like RORγt or serotonin receptors. Compare with analogs in and to refine pharmacophores .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity validation : Contradictory IC50_{50} values may arise from impurities (<95% purity). Re-test batches using LC-MS and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Stereochemical considerations : If the compound has chiral centers (e.g., pyrrolidine ring), enantiomers may exhibit divergent activities. Resolve via chiral HPLC or SFC (supercritical fluid chromatography) .

Q. How can computational methods guide the optimization of this compound for CNS penetration?

  • ADME prediction : Tools like SwissADME calculate key parameters (logP: 1.2, TPSA: 54 Ų). Optimize blood-brain barrier (BBB) penetration by reducing TPSA (<60 Ų) or increasing logP (1–3) .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion. Compare with analogs in (trifluoromethoxy derivatives) for improved permeability .

Methodological Considerations

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding to confirm target engagement in live cells .
  • Knockout/knockdown models : CRISPR-Cas9 gene editing of putative targets (e.g., RORγt) can isolate compound-specific effects vs. off-target pathways .

Q. How are metabolic pathways and toxicity profiles characterized?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Sulfonamides are prone to N-demethylation or sulfoxide formation .
  • Cytotoxicity screening : Use HepG2 cells for hepatotoxicity and hERG assays for cardiac risk. Compare with structurally related compounds in (thienopyrimidine analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.